H-D-Asp(OBzl)-OH
Overview
Description
H-D-Asp(OBzl)-OH, also known as D-aspartic acid 1-benzyl ester, is a derivative of D-aspartic acid. This compound is characterized by the presence of a benzyl ester group attached to the aspartic acid molecule. It is commonly used in peptide synthesis and serves as a building block in the preparation of various peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Asp(OBzl)-OH typically involves the protection of the carboxyl group of D-aspartic acid with a benzyl group. This can be achieved through esterification reactions using benzyl alcohol in the presence of a suitable catalyst. The reaction conditions often involve the use of solvents such as dichloromethane or chloroform and may require the presence of a dehydrating agent to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
H-D-Asp(OBzl)-OH undergoes various chemical reactions, including:
Oxidation: The benzyl ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to yield alcohols.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Scientific Research Applications
H-D-Asp(OBzl)-OH has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis, facilitating the preparation of complex peptides and proteins.
Biology: Employed in the study of protein structure and function, particularly in the synthesis of peptide-based inhibitors and substrates.
Medicine: Investigated for its potential therapeutic applications, including the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a precursor in the synthesis of various bioactive compounds
Mechanism of Action
The mechanism of action of H-D-Asp(OBzl)-OH primarily involves its role as a precursor in peptide synthesis. The benzyl ester group serves as a protecting group, preventing unwanted reactions at the carboxyl group during peptide bond formation. Upon completion of the synthesis, the benzyl ester group can be removed under mild conditions, yielding the desired peptide or protein.
Comparison with Similar Compounds
Similar Compounds
L-aspartic acid 1-benzyl ester: Similar in structure but derived from L-aspartic acid.
N-tert-butoxycarbonyl-D-aspartic acid benzyl ester: Contains an additional tert-butoxycarbonyl protecting group.
D-aspartic acid methyl ester: Features a methyl ester group instead of a benzyl ester.
Uniqueness
H-D-Asp(OBzl)-OH is unique due to its specific configuration (D-isomer) and the presence of a benzyl ester group, which provides stability and ease of removal during peptide synthesis. This makes it particularly valuable in the synthesis of peptides where selective protection and deprotection of functional groups are crucial .
Properties
IUPAC Name |
(2R)-2-amino-4-oxo-4-phenylmethoxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGALFAWDSNRXJK-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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